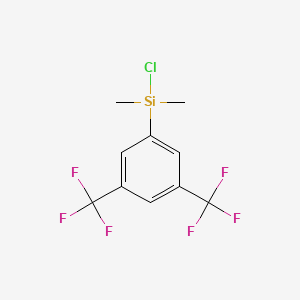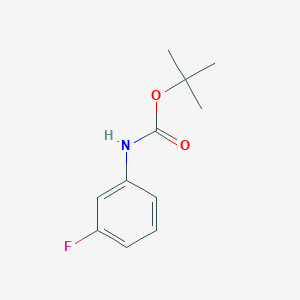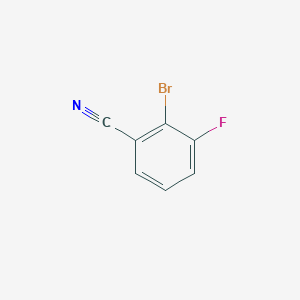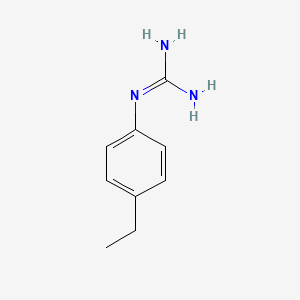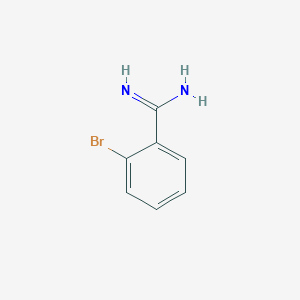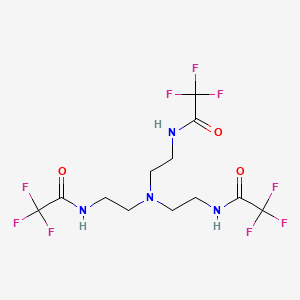
2-Cloro-3-hidrazinilquinoxalina
Descripción general
Descripción
2-Chloro-3-hydrazinylquinoxaline is a useful research compound. Its molecular formula is C8H7ClN4 and its molecular weight is 194.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-hydrazinylquinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-hydrazinylquinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antifúngicas
2-Cloro-3-hidrazinilquinoxalina: ha demostrado un potencial significativo en el tratamiento de infecciones fúngicas, particularmente las causadas por especies de Candida . Su eficacia varía entre las diferentes cepas, con notable éxito contra Candida krusei y resultados variables contra otras como Candida albicans y Candida auris. Las propiedades antifúngicas y antiinflamatorias duales del compuesto lo convierten en un candidato prometedor para su posterior desarrollo como agente terapéutico.
Investigación bioquímica
En bioquímica, This compound sirve como un intermedio crucial en la síntesis de nuevos compuestos. Se utiliza para explorar interacciones moleculares y estudiar la eficacia antimicrobiana de los derivados de quinoxalina . Esta investigación es vital para comprender el papel del compuesto en los sistemas biológicos y sus posibles usos terapéuticos.
Potencial farmacológico
El panorama farmacológico reconoce a This compound por su potencial en el desarrollo de tratamientos para diversas enfermedades. Se ha evaluado por sus actividades inhibitorias contra líneas celulares de cáncer de hígado y como un inhibidor de la histona desacetilasa-4, lo que podría tener implicaciones en la terapia contra el cáncer .
Uso agrícola
En agricultura, This compound podría utilizarse como un fungicida debido a su eficacia contra patógenos fúngicos que afectan a los cultivos . Su aplicación podría ayudar a proteger las plantas de enfermedades, lo que lleva a mejores rendimientos de los cultivos y a la seguridad alimentaria.
Ciencia de los materiales
Este compuesto también es relevante en la ciencia de los materiales, donde podría contribuir al desarrollo de nuevos materiales con propiedades específicas. Su estructura molecular permite la creación de polímeros utilizados en aplicaciones fotovoltaicas o como materiales luminiscentes .
Aplicaciones ambientales
Las aplicaciones ambientales de This compound incluyen su uso como un agente antimicrobiano que podría utilizarse potencialmente para tratar agua o suelo contaminado con hongos patógenos . Esto podría ser particularmente útil para prevenir la propagación de enfermedades en los sistemas ecológicos.
Mecanismo De Acción
Target of Action
The primary targets of 2-Chloro-3-hydrazinylquinoxaline are various strains of Candida and Aspergillus . These organisms represent prevalent fungal infections, notable for their substantial implications on morbidity and mortality rates .
Mode of Action
2-Chloro-3-hydrazinylquinoxaline interacts with these fungal species, exhibiting notable potential in addressing infections . The specific molecular interactions are still under investigation, and further studies are needed to fully understand the mode of action .
Biochemical Pathways
It’s known that the compound exhibits promising antimicrobial efficacy
Pharmacokinetics
Quinoxaline derivatives, including 2-Chloro-3-hydrazinylquinoxaline, showcase promising antimicrobial efficacy coupled with favorable pharmacokinetic and safety characteristics . .
Result of Action
2-Chloro-3-hydrazinylquinoxaline has demonstrated substantial potential in effectively addressing various Candida and Aspergillus species, showcasing dual attributes of antifungal and anti-inflammatory properties . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against candida albicans, candida tropicalis, candida glabrata, candida parapsilosis, and candida auris isolates exhibited variability .
Action Environment
The effectiveness of 2-Chloro-3-hydrazinylquinoxaline can be influenced by various environmental factors. Further investigations, incorporating additional tests and experiments, are imperative to attain a more comprehensive understanding of its therapeutic capabilities .
Safety and Hazards
The compound is classified as dangerous. It has hazard statements H301-H311-H331, indicating that it is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Análisis Bioquímico
Biochemical Properties
2-Chloro-3-hydrazinylquinoxaline plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has shown effectiveness against several strains of Candida and Aspergillus species, indicating its potential as an antimicrobial agent . The compound interacts with fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, 2-Chloro-3-hydrazinylquinoxaline exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .
Cellular Effects
The effects of 2-Chloro-3-hydrazinylquinoxaline on various cell types and cellular processes are profound. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death . In mammalian cells, the compound has been observed to modulate cell signaling pathways, particularly those involved in inflammation. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . Furthermore, 2-Chloro-3-hydrazinylquinoxaline has been shown to influence gene expression, particularly genes involved in immune responses .
Molecular Mechanism
At the molecular level, 2-Chloro-3-hydrazinylquinoxaline exerts its effects through several mechanisms. It binds to fungal cell membranes, disrupting their structure and function . This binding leads to increased membrane permeability, resulting in cell lysis and death. Additionally, the compound inhibits key enzymes involved in the biosynthesis of fungal cell walls, further compromising cell integrity . In mammalian cells, 2-Chloro-3-hydrazinylquinoxaline inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
The effects of 2-Chloro-3-hydrazinylquinoxaline over time in laboratory settings have been studied extensively. The compound exhibits stability under various conditions, maintaining its efficacy over extended periods . It is susceptible to degradation under extreme pH conditions. Long-term studies have shown that 2-Chloro-3-hydrazinylquinoxaline continues to exhibit antifungal and anti-inflammatory properties over time, with no significant loss of activity .
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-3-hydrazinylquinoxaline vary with different dosages. At lower doses, the compound effectively inhibits fungal growth and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Chloro-3-hydrazinylquinoxaline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its metabolism . These interactions can influence metabolic flux and alter the levels of various metabolites in the body.
Transport and Distribution
The transport and distribution of 2-Chloro-3-hydrazinylquinoxaline within cells and tissues are mediated by specific transporters and binding proteins . The compound is absorbed efficiently in the gastrointestinal tract and distributed widely throughout the body . It accumulates in tissues with high metabolic activity, such as the liver and kidneys . The distribution of 2-Chloro-3-hydrazinylquinoxaline is influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-Chloro-3-hydrazinylquinoxaline is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the nucleus, where it influences gene expression by modulating transcription factors . The localization of 2-Chloro-3-hydrazinylquinoxaline is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments .
Propiedades
IUPAC Name |
(3-chloroquinoxalin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-8(13-10)12-6-4-2-1-3-5(6)11-7/h1-4H,10H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODNZCIFRICALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394749 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51347-93-4 | |
| Record name | 2-chloro-3-hydrazinoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does 2-Chloro-3-hydrazinylquinoxaline show any activity against Aspergillus species?
A1: While 2-Chloro-3-hydrazinylquinoxaline demonstrates efficacy against various Candida species, its activity against Aspergillus species is more variable. It shows some efficacy against Aspergillus fumigatus, Aspergillus niger, Aspergillus terreus, and Aspergillus flavus, but no effect against Aspergillus brasiliensis []. This suggests a potentially different mechanism of action or target for this compound in Aspergillus compared to Candida.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-Bromo-2-(trifluoromethyl)phenyl]thiourea](/img/structure/B1333824.png)
